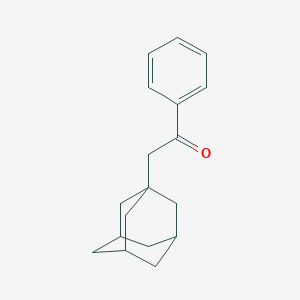

2-(1-Adamantyl)-1-phenylethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-adamantyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O/c19-17(16-4-2-1-3-5-16)12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBSXKFXIFONEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335750 | |

| Record name | 1-Phenyl-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27648-26-6 | |

| Record name | 1-Phenyl-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 1 Adamantyl 1 Phenylethanone and Its Analogues

Established Synthetic Routes to 2-(1-Adamantyl)-1-phenylethanone

The preparation of this compound and its analogues often involves the coupling of an adamantyl moiety with a suitable phenylethanone precursor. Established methods frequently rely on the reaction of organometallic reagents with acyl halides or the functionalization of pre-existing adamantyl ketones.

Specific Reaction Conditions and Precursor Transformations

A key precursor for many adamantyl ketones is adamantane-1-carbonyl chloride. This can be prepared by reacting adamantane-1-carboxylic acid with thionyl chloride. cas.cz One common approach to forming the ketone is the reaction of adamantane-1-carbonyl chloride with a suitable Grignard reagent. cas.cz However, side reactions, such as reduction of the acyl chloride or addition to the newly formed ketone, can occur. cas.cz The choice of solvent and catalyst is crucial in minimizing these side products. cas.czresearchgate.net

Nitration of the phenyl ring in adamantyl phenyl ketones is a significant transformation for creating diverse analogues. While various nitrating agents exist, a combination of acetyl nitrate (B79036) in acetic anhydride (B1165640) has proven to be highly effective for the nitration of 1-adamantyl bearing aromatic ketones, including this compound, providing excellent yields. researchgate.netsemanticscholar.org Other methods, such as using a mixture of nitric and sulfuric acids, can lead to cleavage of the ketone. semanticscholar.org

| Precursor | Reagent(s) | Product | Reference |

| Adamantane-1-carboxylic acid | Thionyl chloride | Adamantane-1-carbonyl chloride | cas.cz |

| Adamantane-1-carbonyl chloride | Grignard reagents | 1-Adamantyl ketones | cas.cz |

| 1-Adamantyl phenyl ketones | Acetyl nitrate, acetic anhydride | Nitroaryl adamantyl ketones | researchgate.netsemanticscholar.org |

Comprehensive Synthetic Approaches for Diverse Adamantyl Ketone Frameworks

The synthesis of a wide array of adamantyl ketones necessitates a broader range of synthetic strategies, including methods for constructing the adamantane (B196018) core itself, functionalizing the adamantane cage, and forming the ketone moiety through various catalytic reactions.

Directed C-H Functionalization Strategies for Adamantane Carbonyl Compounds

Directing the functionalization of specific C-H bonds on the adamantane nucleus is a powerful strategy for creating complex adamantyl ketones. While specific examples for this compound are not prevalent in the provided results, the concept of C-H oxidation is demonstrated in the synthesis of 3-hydroxyadamantaneglyoxylic acid from 1-acetyl adamantane using an oxidizing agent like potassium permanganate. google.com This highlights the potential for selective oxidation of the adamantyl cage in the presence of a ketone.

Friedel-Crafts Acylation and Related Catalytic Adamantylation Reactions in Ketone Formation

The Friedel-Crafts acylation is a classic and versatile method for forming aryl ketones. sigmaaldrich.comorganic-chemistry.orglibretexts.orglibretexts.org This electrophilic aromatic substitution reaction involves reacting an arene with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride. sigmaaldrich.comlibretexts.org In the context of adamantyl ketones, adamantane-1-carbonyl chloride can be used to acylate an aromatic ring, yielding an adamantyl aryl ketone. cas.cz This method is advantageous as the resulting ketone is deactivated towards further substitution, preventing polyacylation. organic-chemistry.orglibretexts.org

Modern Advancements in Synthesis: Efficiency and Sustainability Considerations

Modern synthetic chemistry places a strong emphasis on developing more efficient and environmentally friendly methods. In the realm of adamantyl ketone synthesis, this translates to exploring milder reaction conditions, using less hazardous reagents, and improving atom economy. While the provided search results focus heavily on traditional methods, the development of catalytic systems with improved activity and selectivity represents an area of ongoing research. researchgate.net For instance, the use of catalytic amounts of metal halides in Grignard reactions aims to improve efficiency and reduce waste. researchgate.net The exploration of solvent-free reactions or the use of more benign solvents are also key areas for future development in the sustainable synthesis of adamantyl ketones.

Optimization of Reaction Conditions and Yields

The synthesis of this compound and related adamantyl ketones has been a subject of considerable research, with a strong focus on optimizing reaction conditions to maximize product yields and purity. Various synthetic strategies have been explored, revealing that the choice of catalyst, reagents, and reaction parameters plays a critical role in the efficiency of the synthesis.

One of the key areas of optimization involves the use of metal-based catalysts. Research has shown that catalysts such as zinc chloride (ZnCl₂), manganese chloride (MnCl₂), aluminum chloride (AlCl₃), and copper chloride (CuCl) are effective in promoting the synthesis of alkyl adamantyl ketones. researchgate.net The composition of the catalyst system, particularly in reactions involving Grignard reagents, has a significant influence on the yield of the desired ketone and the formation of side products. researchgate.net For instance, in the reaction of adamantane-1-carbonyl chloride with ethylmagnesium bromide, the choice of the metal halide catalyst and the rate of addition of the Grignard reagent were found to be crucial factors affecting the outcome. researchgate.net

Further studies have demonstrated the efficacy of metal carbonyls from Group VI, such as molybdenum hexacarbonyl (Mo(CO)₆), tungsten hexacarbonyl (W(CO)₆), and chromium hexacarbonyl (Cr(CO)₆), in the reaction of acyl chlorides with ethers. The catalytic activity was found to follow the order Mo(CO)₆ > W(CO)₆ > Cr(CO)₆, with molybdenum hexacarbonyl being a particularly useful catalyst for this transformation. researchgate.net

In the synthesis of analogues like 1-adamantyl methyl ketone, optimization of gas-phase reactions has been achieved. One method involves the reaction of 1-adamantanecarboxylic acid with acetic acid in the presence of a metal oxide catalyst. google.com The use of calcium oxide as the catalyst at a temperature of 470-480°C resulted in a crude product yield of 98%, which after purification by vacuum distillation, afforded the pure product in an 85% yield. google.com This highlights the importance of temperature and catalyst selection in achieving high yields.

The following table summarizes the optimized conditions for the synthesis of adamantyl ketone analogues:

| Product | Reactants | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Alkyl Adamantyl Ketones | Adamantane-1-carbonyl chloride, Grignard reagents | Metal Halides (e.g., ZnCl₂, MnCl₂, AlCl₃, CuCl) | Not Specified | Varies with catalyst and conditions | researchgate.net |

| 1-Adamantyl Methyl Ketone | 1-Adamantanecarboxylic acid, Acetic acid | Calcium Oxide | 470-480 | 85 (pure) | google.com |

| 2-(1-adamantyl)furans | Furans, 1-Adamantanol | Aluminum or Bismuth Triflate (10 mol%) | Room Temperature to 80 | Up to 97 (conversion) | researchgate.net |

Subsequent reactions of adamantyl ketones have also been optimized. For the nitration of this compound, various methods were tested, with acetyl nitrate in acetic anhydride providing excellent yields of the desired nitrated products. researchgate.net This indicates that post-synthesis modifications also benefit from careful optimization of reaction conditions.

Integration of Green Chemistry Principles in Adamantyl Ketone Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of adamantyl ketones and their derivatives. snu.ac.krgyanvihar.org This involves the use of environmentally benign catalysts, solvents, and energy sources to improve the sustainability of the synthetic processes.

A notable green approach is the use of microwave irradiation. gyanvihar.org Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and can sometimes be performed without a solvent, significantly reducing waste. gyanvihar.orgsaudijournals.com For instance, the microwave-assisted intramolecular Friedel–Crafts acylation catalyzed by metal triflates in ionic liquids has been reported as an environmentally benign method for synthesizing 1-indanones, which are structurally related to the phenylethanone moiety. beilstein-journals.org This method allows for the recovery and reuse of the catalyst, further enhancing its green credentials. beilstein-journals.org

The development of cost-effective and environmentally friendly synthetic procedures has also been a focus. Techniques such as ultrasound irradiation are being explored alongside microwave synthesis to improve the efficiency and environmental impact of reactions. nih.gov These methods often reduce energy consumption and can lead to improved product yields. nih.gov

The choice of catalyst is a cornerstone of green chemistry. The use of small quantities of highly active catalysts, such as the 10 mol% of aluminum or bismuth triflate used in the synthesis of 2-(1-adamantyl)furans, minimizes waste and the need for potentially toxic reagents. researchgate.net Similarly, the use of readily available and less hazardous catalysts like calcium oxide in the synthesis of 1-adamantyl methyl ketone aligns with green chemistry principles. google.com

The following table highlights some green chemistry approaches applicable to the synthesis of adamantyl ketones and related structures:

| Green Chemistry Principle | Application in Synthesis | Example | Benefit | Reference |

| Alternative Energy Sources | Microwave Irradiation | Synthesis of 1-indanones | Reduced reaction time, good yields, environmentally benign | beilstein-journals.org |

| Alternative Energy Sources | Ultrasound Irradiation | Synthesis of 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives | Efficient and green technique | nih.gov |

| Catalysis | Use of reusable catalysts | Metal triflate in ionic liquids for Friedel-Crafts acylation | Catalyst can be recovered and reused | beilstein-journals.org |

| Atom Economy | Use of efficient catalysts in small amounts | 10 mol% Bismuth Triflate for adamantylation of furans | Higher yield with less catalyst, reducing waste | researchgate.net |

| Use of Safer Chemicals | Replacement of hazardous catalysts | Use of Calcium Oxide | Readily available and less hazardous catalyst | google.com |

By focusing on aspects like catalyst efficiency, alternative energy sources, and the use of less hazardous materials, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 1 Adamantyl 1 Phenylethanone

Electrophilic Aromatic Substitution: In-depth Nitration Studies

The nitration of 2-(1-Adamantyl)-1-phenylethanone has been a subject of detailed investigation to understand the directing effects of the adamantyl-containing substituent on the phenyl ring. semanticscholar.org The strong electron-withdrawing nature of the carbonyl group generally deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. semanticscholar.org However, the presence and nature of the adamantyl group, separated from the ring by a methylene (B1212753) and a carbonyl group, introduce complexities to this general expectation.

Studies on the nitration of this compound have revealed a strong dependence of isomer distribution on the reaction conditions, particularly the nitrating agent used. semanticscholar.org

When nitric acid in acetic anhydride (B1165640) was employed as the nitrating system, a quantitative yield of mononitrated products was achieved. The distribution of the regioisomers was found to be 30% ortho, 65% meta, and 5% para. semanticscholar.org This outcome, with a notable ortho/meta ratio of 0.46 and a low yield of the para isomer, is consistent with the behavior of similar acylbenzenes where the carbonyl group directs the substitution. semanticscholar.org

In contrast, nitrating systems that contain sulfuric acid led to the rapid cleavage of the ketone's carbon skeleton. In these instances, adamantane-1-carboxylic acid was the only product isolated, indicating the instability of the starting ketone under strongly acidic conditions. semanticscholar.org

Table 1: Isomer Distribution in the Nitration of this compound

| Nitrating Agent | Ortho (%) | Meta (%) | Para (%) | Yield | Reference |

| Nitric acid in acetic anhydride | 30 | 65 | 5 | Quantitative | semanticscholar.org |

| Sulfuric acid-containing systems | - | - | - | Cleavage | semanticscholar.org |

A comparative analysis of different nitrating agents highlights their profound impact on the reaction with this compound. semanticscholar.org

Nitric Acid in Acetic Anhydride: This system proved to be the most effective and selective for the mononitration of this compound, providing a quantitative yield of the nitrated products. semanticscholar.org The resulting isomer distribution, heavily favoring the meta-product, underscores the deactivating and meta-directing influence of the -COCH₂Ad substituent. semanticscholar.org

Mixed Acid (H₂SO₄/HNO₃): The use of mixed acid, a common and powerful nitrating agent, resulted in the decomposition of the starting material. semanticscholar.org The strong acidity of this system facilitates the cleavage of the bond between the carbonyl group and the adamantyl-methylene group, leading to the formation of adamantane-1-carboxylic acid. semanticscholar.org This illustrates a significant limitation in the choice of reagents for modifying the aromatic ring of this particular ketone.

Other Nitrating Systems: While a broad range of nitrating agents exists, including cerium(III) nitrate (B79036), N₂O₅, and guanidinium (B1211019) nitrate, their applicability to this compound is limited due to the substrate's susceptibility to cleavage under strongly acidic conditions. semanticscholar.org The study that provided the specific isomer distribution for this compound focused on the successful application of nitric acid in acetic anhydride and noted the failure of sulfuric acid-based systems. semanticscholar.org

The choice of nitrating agent is therefore critical, with milder, less acidic conditions being necessary to achieve successful aromatic substitution without inducing cleavage of the molecular framework. semanticscholar.org

The mechanism of electrophilic aromatic nitration is generally understood to proceed via the formation of a nitronium ion (NO₂⁺) as the active electrophile. nih.govmasterorganicchemistry.com This electrophile then attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation known as the Wheland intermediate or σ-complex. nih.gov Subsequent deprotonation restores the aromaticity, yielding the nitroaromatic product. nih.gov

For ketones like this compound, the substituent's electronic effect is paramount. The -COCH₂Ad group is electron-withdrawing, which deactivates the ring by reducing its electron density and making it less nucleophilic. This deactivation is more pronounced at the ortho and para positions due to resonance effects, leading to a preference for meta-substitution. semanticscholar.org

A proposed alternative reaction pathway suggests that the complexation of the nitrating agent with the carbonyl oxygen plays a crucial role. semanticscholar.orgresearchgate.net This pre-equilibrium between the protonated ketone and a nitronium-coordinated carbonyl complex could influence the regioselectivity. semanticscholar.orgresearchgate.net In strongly acidic media, protonation of the carbonyl group would enhance its deactivating effect, favoring meta-substitution. However, if the nitrating agent itself complexes with the carbonyl, it could lead to a different distribution of isomers, potentially through a transition state that favors ortho-substitution in some cases. semanticscholar.orgresearchgate.net For this compound, the observed meta-directing effect with nitric acid in acetic anhydride suggests that the electronic deactivation by the carbonyl group is the dominant factor under these conditions. semanticscholar.org The cleavage observed with sulfuric acid indicates that the protonated species is highly susceptible to fragmentation. semanticscholar.org

Carbonyl Group Reactivity and Transformations

The carbonyl group in this compound is a key site for chemical modifications, primarily through nucleophilic addition reactions. pressbooks.pubsavemyexams.com The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. savemyexams.comlibretexts.org

The general mechanism of nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org This intermediate can then be protonated to yield an alcohol. pressbooks.pub Alternatively, subsequent elimination reactions can lead to the formation of new functional groups. pressbooks.publibretexts.org

While specific studies on a wide array of nucleophilic additions to this compound are not extensively detailed in the provided search results, the general principles of carbonyl chemistry apply. For instance, reactions with organometallic reagents like Grignard or organolithium compounds would lead to the formation of tertiary alcohols. The reaction with hydrides (e.g., NaBH₄, LiAlH₄) results in reduction to the corresponding secondary alcohol, 2-(1-adamantyl)-1-phenylethanol. acs.org

The bulky adamantyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially affecting reaction rates compared to less hindered ketones like acetophenone. libretexts.org

The reduction of the prochiral ketone this compound to the chiral alcohol 2-(1-adamantyl)-1-phenylethanol introduces a new stereocenter. The stereochemical outcome of this transformation is of significant interest in asymmetric synthesis. nih.gov

The stereoselectivity of such reductions can be influenced by several factors, including the nature of the reducing agent and the presence of chiral catalysts or auxiliaries. rsc.org For example, reductions using simple achiral hydrides like sodium borohydride (B1222165) would typically result in a racemic mixture of the (R)- and (S)-alcohols, as the nucleophilic attack is equally probable from either face of the planar carbonyl group.

Achieving enantioselectivity requires the use of chiral reagents or catalysts. Strategies for enantioselective reduction include:

Chiral reducing agents: Using hydrides modified with chiral ligands can create a chiral environment around the hydride source, favoring attack on one face of the ketone over the other.

Catalytic asymmetric hydrogenation: This involves using a chiral transition metal catalyst (e.g., based on rhodium, ruthenium, or iridium) with molecular hydrogen. The chiral ligands on the metal complex differentiate the two faces of the substrate. nih.gov

Enzyme-catalyzed reductions: Biocatalysts like dehydrogenases can exhibit high enantioselectivity in the reduction of ketones.

While specific data on the enantioselective reduction of this compound was not found in the search results, studies on analogous aryl alkyl ketones demonstrate that high levels of enantiomeric excess can be achieved through these methods. rsc.org The stereochemical course of such reactions is often rationalized by models that consider the steric interactions between the substrate, the reagent, and the catalyst. rsc.org

Reactivity of the Adamantyl Moiety and Associated Chemical Transformations

The adamantane (B196018) cage is a unique, rigid, and thermodynamically stable hydrocarbon scaffold that imparts distinct reactivity to the molecule, separate from the enolizable ketone portion. nih.gov Its C-H bonds, particularly at the four equivalent tertiary bridgehead positions, are notable for their strength, yet they can be selectively functionalized through specific chemical strategies. nih.govacs.org

The adamantyl moiety is amenable to a variety of radical-based functionalization reactions that directly convert its strong C-H bonds into C-C bonds. rsc.org These transformations typically proceed via the generation of an adamantyl radical intermediate. nih.gov The tertiary C-H bonds at the bridgehead positions are generally the most reactive sites in radical abstraction processes due to the relative stability of the resulting tertiary radical. nih.gov

Recent advances have highlighted methods using photoredox and hydrogen atom transfer (HAT) catalysis for the direct and selective functionalization of adamantanes. acs.orgchemrxiv.orgchemrxiv.org These methods demonstrate high chemoselectivity for the strong 3° C–H bonds characteristic of the adamantane cage, even in the presence of other potentially reactive functional groups within the molecule. acs.orgresearchgate.net For instance, radical chlorocarbonylation using oxalyl chloride and a radical initiator can introduce an acyl chloride group onto the adamantane cage, which can be further derivatized. nih.gov

Table 2: Examples of Radical Functionalization Reactions Applicable to the Adamantyl Moiety

| Reaction Type | Reagents | Functional Group Introduced | Reference |

| Chlorocarbonylation | Oxalyl chloride, Benzoyl peroxide | -COCl | nih.gov |

| Oxidative Carbonylation | NHPI, CO, O₂ | -COOH | nih.gov |

| C-H Alkylation | Phenyl vinyl sulfone, Photoredox/HAT catalyst | -CH₂CH₂SO₂Ph | researchgate.net |

NHPI = N-Hydroxyphthalimide

Catalytic C-H bond activation represents a powerful strategy for the selective modification of the adamantane cage. iaea.org This approach avoids the need for pre-functionalized substrates and allows for the direct introduction of new functional groups. Transition-metal catalysts, including those based on ruthenium, manganese, and cobalt, have been developed for this purpose. iaea.orgnih.govchinesechemsoc.org

A particularly effective modern approach involves a dual catalyst system combining photoredox and hydrogen atom transfer (HAT) catalysis. chemrxiv.orgchemrxiv.org This strategy can achieve remarkable chemoselectivity, targeting the strong, unactivated tertiary C-H bonds of the adamantane cage over weaker, more traditionally reactive C-H bonds elsewhere in a molecule. acs.orgchemrxiv.org Hydrofunctionalization, the net addition of H-Y across a C-C multiple bond, can also be applied to adamantane derivatives, often proceeding through radical pathways initiated by manganese or other transition metals. nih.govacs.orgresearchgate.net These reactions enable the introduction of a wide range of functionalities onto the adamantane scaffold.

Table 3: Catalytic Systems for C-H Activation and Hydrofunctionalization of Adamantane

| Catalyst System | Reaction Type | Selectivity | Reference |

| Photoredox / H-atom Transfer (HAT) | C-H Alkylation | High for 3° C-H bonds | acs.orgchemrxiv.org |

| Ruthenium Complexes | Oxidation | Bridgehead (3°) C-H bonds | iaea.org |

| Manganese(II) Acetate | Hydrofunctionalization | Radical pathway consensus | nih.govacs.org |

| Cobalt-based Complexes | Hydroalkylation | Ligand-controlled regioselectivity | chinesechemsoc.org |

Structural Integrity and Decomposition Pathways under Reaction Conditions (e.g., Cleavage in Strong Acidic Media)

Studies on the nitration of adamantyl-bearing aromatic ketones have shown that reaction conditions involving strong acids, such as a mixture of nitric acid and sulfuric acid, can lead to the rapid cleavage of the ketone skeleton. semanticscholar.org In the case of a structurally similar ketone, adamantyl-1-carboxylic acid was isolated as a major decomposition product. semanticscholar.org This indicates a fragmentation pathway where the bond between the α-carbon and the carbonyl group is broken. This type of cleavage is a known, though often overlooked, reaction for ketones, particularly under conditions that can stabilize the resulting fragments. dtu.dk

Table 4: Decomposition of this compound under Strong Acidic Conditions

| Reaction Conditions | Type of Degradation | Major Decomposition Product(s) | Reference |

| Strong Acidic Media (e.g., H₂SO₄/HNO₃) | C-C Bond Cleavage | Adamantane-1-carboxylic acid | semanticscholar.org |

Advanced Spectroscopic and Computational Approaches for Structural and Electronic Characterization

State-of-the-Art Spectroscopic Techniques for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-(1-Adamantyl)-1-phenylethanone, ¹H and ¹³C NMR spectra would provide unambiguous evidence of its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the phenyl ring will appear in the aromatic region (typically 7.2-8.0 ppm). The two protons of the methylene (B1212753) bridge (—CH₂—) adjacent to the carbonyl group and the adamantyl cage would likely appear as a singlet further downfield. The adamantyl group itself has three distinct proton environments: protons at the bridgehead positions (CH), protons on the methylene bridges adjacent to the bridgehead carbons (CH₂), and the proton on the remaining methylene bridge. These would produce a set of characteristic multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the non-equivalent carbon atoms. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The carbons of the phenyl ring would produce signals in the aromatic region (~125-140 ppm). The adamantyl cage and the methylene bridge would show signals in the aliphatic region (25-50 ppm), with the quaternary bridgehead carbon attached to the methylene group being distinct from the others.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl Protons (ortho, meta, para) | 7.20 - 7.90 (m) | 128.0 - 135.0 |

| Methylene Protons (—CH₂—) | ~3.0 (s) | ~50.0 |

| Adamantyl Protons (bridgehead, CH) | ~1.75 (br s) | ~38.0 |

| Adamantyl Protons (methylene, CH₂) | ~1.65 (m) | ~36.0, ~28.0 |

| Carbonyl Carbon (C=O) | N/A | ~198.0 |

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₈H₂₂O), HRMS would confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass of 254.1671 Da. scbt.com

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI), the molecular ion [M]⁺• would undergo characteristic cleavages. Key expected fragmentation pathways include:

Alpha-Cleavage: Fission of the bond between the adamantyl group and the methylene bridge, leading to the formation of a stable adamantyl cation (m/z = 135) and a neutral radical. The adamantyl cation is often a base peak in the mass spectra of adamantane (B196018) derivatives.

Benzoyl Cation Formation: Cleavage of the bond between the carbonyl carbon and the methylene bridge, resulting in the formation of the stable benzoyl cation (C₆H₅CO⁺, m/z = 105).

McLafferty Rearrangement: While not a classic case, potential hydrogen rearrangements followed by fragmentation could also occur, leading to other smaller fragment ions.

Table 2: Predicted HRMS Data and Major Fragments for this compound

| Attribute | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂O |

| Calculated Exact Mass | 254.1671 Da |

| Predicted Major Fragment (m/z) | 135.1173 |

| Predicted Fragment Structure | Adamantyl Cation [C₁₀H₁₅]⁺ |

| Predicted Major Fragment (m/z) | 105.0335 |

| Predicted Fragment Structure | Benzoyl Cation [C₇H₅O]⁺ |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch, expected around 1685-1700 cm⁻¹. Other key absorptions would include:

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the adamantyl and methylene groups just below 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Characteristic C-H bending vibrations for the adamantyl cage.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3050 - 3100 |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2950 |

| Carbonyl (C=O) Stretch | IR (strong), Raman (weak) | 1685 - 1700 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the phenylethanone (or acetophenone) moiety. The bulky, non-conjugated adamantyl group is not expected to significantly alter the electronic transitions of this chromophore. The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or hexane, would show two characteristic absorption bands:

A strong absorption band (high molar absorptivity, ε) at a shorter wavelength (around 240-250 nm), attributed to the π → π* transition of the conjugated benzoyl system.

A weaker absorption band (low molar absorptivity, ε) at a longer wavelength (around 270-290 nm), corresponding to the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons.

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) | Relative Intensity |

|---|---|---|

| π → π* | ~245 | Strong |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. In its neutral, ground state, this compound is a diamagnetic molecule with all electrons paired. Therefore, it is EPR-silent and would not produce a spectrum.

However, EPR spectroscopy would become a powerful tool for studying radical ions of this compound. For instance, chemical or electrochemical one-electron reduction of the carbonyl group would form a paramagnetic ketyl radical anion. The resulting EPR spectrum would exhibit a complex hyperfine structure due to the coupling of the unpaired electron's spin with the nuclear spins of the protons on the phenyl ring and the adjacent methylene bridge. Analysis of this hyperfine splitting would provide detailed information about the spin density distribution across the molecule, revealing how the unpaired electron is delocalized within the π-system of the benzoyl moiety.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material. For a pure, solid sample of this compound, XPS would confirm the presence of carbon and oxygen.

High-resolution scans of the C 1s and O 1s core levels would provide insight into the different chemical environments.

O 1s Spectrum: A single peak corresponding to the carbonyl oxygen would be expected around 531-532 eV.

C 1s Spectrum: The carbon spectrum would be more complex and could be deconvoluted into at least three components:

A peak at the highest binding energy (~288 eV) for the carbonyl carbon due to its attachment to the electronegative oxygen.

A peak or set of peaks around 285-286 eV corresponding to the sp²-hybridized carbons of the phenyl ring.

A peak at the lowest binding energy (~284.8 eV) for the sp³-hybridized carbons of the aliphatic adamantyl and methylene groups.

The relative areas of these peaks would correspond to the stoichiometry of the different carbon types in the molecule (1 carbonyl, 6 aromatic, 11 aliphatic).

Table of Compounds

| Compound Name |

|---|

| This compound |

| Adamantane |

X-ray Diffraction Studies for Solid-State Molecular Geometry

In the crystal structure of 1-(2-phenylethyl)adamantane, the adamantane cage is composed of three fused cyclohexane (B81311) rings, all adopting nearly ideal chair conformations. nih.govresearchgate.net The C—C—C bond angles within the adamantane moiety are typically in the range of 108.0° to 111.1°. nih.govresearchgate.net A key feature is the mutual alignment of the adamantyl and phenyl groups. For instance, in 1-(2-phenylethyl)adamantane, these substituents adopt an anti-orientation. nih.govresearchgate.net

The packing of such molecules in the crystal lattice is often governed by weak intermolecular forces. In the case of 1-(2-phenylethyl)adamantane, the molecules are linked by weak C—H···π interactions, forming chains within the crystal structure. nih.govresearchgate.net This type of interaction is also expected to play a role in the crystal packing of this compound, alongside potential dipole-dipole interactions involving the ketone group.

Table 1: Representative Crystallographic Data for an Adamantane Derivative (1-(2-Phenylethyl)adamantane)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₄ |

| Molecular Weight | 240.37 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.4844 |

| b (Å) | 7.5109 |

| c (Å) | 28.5305 |

| Volume (ų) | 1389.55 |

| Z | 4 |

| Temperature (K) | 120 |

Data sourced from studies on 1-(2-phenylethyl)adamantane and is intended to be illustrative for a related adamantane structure. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. nih.govnih.govnih.govmdpi.com For this compound, DFT calculations, often at levels of theory like B3LYP/6-31G**, can provide a detailed understanding of its molecular properties. nih.gov

Geometric optimization using DFT allows for the determination of the most stable conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles. These calculations can confirm, for example, the chair conformation of the cyclohexane rings within the adamantyl group. nih.gov Furthermore, DFT is employed to calculate various electronic properties, such as the distribution of electron density, the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis, which gives insight into intramolecular and intermolecular interactions. nih.gov

Table 2: Predicted Geometric Parameters from DFT Calculations (Illustrative)

| Parameter (Bond/Angle) | Predicted Value |

|---|---|

| C=O bond length (Å) | ~1.22 |

| C-C (adamantyl) (Å) | ~1.54 |

| C-C-C (adamantyl) (°) | ~109.5 |

| Dihedral Angle (Ad-CH₂-C=O) | Variable |

These are typical values and would be specifically calculated for this compound in a dedicated DFT study.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgimperial.ac.ukimperial.ac.uk The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is likely to be localized on the phenyl ring and the oxygen atom of the carbonyl group, which are the more electron-rich parts of the molecule. The LUMO is expected to be centered on the carbonyl group, particularly the antibonding π* orbital, which is the most electrophilic site. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) (Illustrative) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital (Electron Donor) |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |

| HOMO-LUMO Gap | 5.0 | Indicator of Chemical Reactivity and Stability |

These values are illustrative and would be determined through specific quantum chemical calculations for the molecule.

Computational chemistry provides powerful tools to simulate reaction pathways and identify transition states, which are the energy maxima along a reaction coordinate. For molecules like this compound, these simulations are crucial for understanding reaction mechanisms. For instance, in photochemical reactions of related 2-(1-adamantyl)-o-alkyl-acetophenones, computational studies can elucidate competing Norrish type II reaction pathways. nih.gov

These simulations can map out the potential energy surface of a reaction, identifying intermediates and the energy barriers between them. This is particularly useful in cases where multiple reaction pathways are possible. The calculations can help determine the fate of reactive intermediates, such as biradicals, by comparing the energy barriers for different subsequent steps like radical recombination or reverse hydrogen atom transfer. nih.gov

The reactivity of this compound is significantly influenced by both stereoelectronic and steric effects.

Stereoelectronic Effects: These arise from the spatial arrangement of orbitals and their interactions. baranlab.orgimperial.ac.ukresearchgate.net For example, the alignment of the σ-bonds of the adamantyl cage with the π-system of the carbonyl group can influence the reactivity of the ketone. Hyperconjugation, the interaction of filled orbitals with adjacent empty or partially filled orbitals, can play a role in stabilizing certain conformations or transition states.

Steric Effects: The adamantyl group is known for its significant steric bulk. nih.gov This bulkiness can hinder the approach of reagents to the reactive carbonyl center, thereby influencing the regioselectivity and stereoselectivity of reactions. The steric hindrance can also restrict intramolecular movements, potentially favoring certain reaction pathways over others. nih.gov For instance, in photochemical reactions, the conformation dictated by steric constraints can determine which hydrogen atoms are accessible for abstraction. nih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.netnih.govmdpi.commdpi.com This analysis maps various properties onto the Hirshfeld surface, which is the boundary of the space a molecule occupies in a crystal.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of different intermolecular contacts, such as H···H, C···H/H···C, and O···H/H···O interactions. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For instance, the presence of a carbonyl group would likely lead to significant O···H contacts. The phenyl and adamantyl groups would contribute to numerous H···H and C···H contacts, indicative of van der Waals forces and potential C-H···π interactions. researchgate.netnih.gov

Table 4: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative)

| Interaction Type | Percentage Contribution (Illustrative) |

|---|---|

| H···H | 40-50% |

| C···H/H···C | 20-30% |

| O···H/H···O | 10-20% |

| Other | <5% |

These percentages are typical for organic molecules and would be specifically calculated for the crystal structure of this compound.

Synthesis and Reactivity of Structurally Modified Derivatives and Analogues

Synthesis and Chemical Behavior of Substituted Adamantyl Ketones and Aldehydes

The synthesis of adamantyl ketones can be achieved through various established methods. A common route involves the reaction of adamantane-1-carbonyl chloride with Grignard reagents. acs.orgcas.cz This method's efficiency can be enhanced by using catalytic amounts of aluminum chloride (AlCl₃) and copper chloride (CuCl). cas.cz Another approach is the reaction of lithium carboxylates with organolithium reagents, where the use of cerium(III) chloride can significantly improve reaction rates and yields of the resulting ketones. acs.org For homoadamantyl ketones, synthesis can start from homoadamantane-3-carboxylic acid, which is transformed into the corresponding methyl ketone using methyllithium. researchgate.net

Adamantyl aldehydes are accessible through the Stephen reaction, which reduces adamantyl nitriles to the corresponding aldehydes in high yields. wikipedia.org The presence of electron-withdrawing groups on the adamantane (B196018) core has been shown to have little effect on the aldehyde yield. wikipedia.org

The chemical behavior of adamantyl ketones is heavily influenced by the steric bulk of the adamantane group. For instance, in reductive amination reactions, substituted homoadamantan-5-ones can form various fused nitrogen heterocycles. nih.gov However, their reactions with organomagnesium reagents can deviate from general reactivity patterns, often yielding single reduction products due to steric hindrance and the rigid geometry of the cage structure. nih.gov This steric influence also affects the efficiency of reactions like the Pfitzinger quinoline (B57606) synthesis, where the bulky ketone can decrease the reaction's efficiency. nih.gov

The photochemical behavior of these ketones is also of interest. For example, 2-(1-adamantyl)-o-alkyl-acetophenones undergo competing Norrish type II reaction pathways upon photoexcitation. The competition between hydrogen abstraction from the adamantyl group versus the ortho-alkyl group is influenced by bond dissociation energies and the molecule's conformation in its crystal state. youtube.com

Table 1: Selected Synthetic Methods for Adamantyl Ketones and Aldehydes

| Product Type | Starting Material(s) | Reagent(s) | Key Features |

| 1-Adamantyl alkyl/aryl ketones | Adamantane-1-carbonyl chloride, Grignard reagent | AlCl₃/CuCl (catalytic) | Efficient and fast method for ketone synthesis. cas.cz |

| 1-Adamantyl ketones | Lithium carboxylates, Organolithium reagents | Cerium(III) chloride | Increases reaction rates and yields. acs.org |

| Homoadamantyl methyl ketones | Homoadamantane-3-carboxylic acid | Methyllithium | Direct conversion of carboxylic acid to methyl ketone. researchgate.net |

| Adamantyl aldehydes | Adamantyl nitriles | Stephen reaction (SnCl₂/HCl) | High yields, tolerant of substituents on the adamantane core. wikipedia.org |

Derivatives via Functional Group Interconversions (e.g., Oximes, Chalcones)

The carbonyl group of adamantyl ketones serves as a versatile handle for functional group interconversions, leading to a variety of important derivatives such as chalcones and oximes.

Chalcones , which are α,β-unsaturated ketones, are readily synthesized from adamantyl ketones. The most common method is the base-catalyzed Claisen-Schmidt condensation. researchgate.net In a typical procedure, 1-adamantyl methyl ketone is reacted with a substituted benzaldehyde (B42025) in the presence of a base like potassium hydroxide (B78521) (KOH) in an alcoholic solvent. rsc.org This reaction is generally efficient and provides good yields of the corresponding adamantyl chalcone (B49325) derivatives. rsc.org These chalcones are valuable intermediates themselves, as they can be used to synthesize various heterocyclic compounds. researchgate.net

Oximes are another important class of derivatives prepared from adamantyl ketones. The synthesis is a straightforward condensation reaction between the ketone and hydroxylamine (B1172632) or its salts. organic-chemistry.org For instance, trans-1-(1-adamantyl)-3-R-2-propen-1-ones (adamantyl chalcones) can be converted to their corresponding oximes. jk-sci.com The oxime functional group is not just a simple derivative but can act as a directing group in C-H functionalization reactions and can be converted back to the parent ketone under specific, often mild, conditions, such as using photoexcited nitroarenes. rsc.org Furthermore, oximes possessing a secondary adamantyl derivative have been synthesized in nearly quantitative yields through visible light-induced Pd-catalyzed alkyl-Heck reactions. nih.gov

Beyond these examples, the reactivity of the carbonyl group allows for a wide range of transformations, adhering to the general principles of functional group interconversion for ketones. scribd.comresearchgate.netmnstate.edu

Table 2: Synthesis of Adamantyl Ketone Derivatives

| Derivative | Synthetic Method | Precursor(s) | Reagents/Conditions |

| Chalcones | Claisen-Schmidt Condensation | 1-Adamantyl methyl ketone, Substituted benzaldehydes | KOH, Ethanol (B145695), Room Temperature. rsc.org |

| Oximes | Condensation | Adamantyl ketone | Hydroxylamine (NH₂OH). organic-chemistry.org |

| Enamides | Reductive Acylation | Oxime | Phosphine-mediated. organic-chemistry.org |

Adamantane-Containing Heterocyclic Systems derived from Adamantyl Ketones

Adamantyl ketones and their immediate derivatives are key building blocks for constructing more complex adamantane-containing heterocyclic systems, which are of significant interest in medicinal chemistry.

Quinoline Derivatives: The Friedländer synthesis and its variations are powerful methods for constructing quinoline rings. jk-sci.comwikipedia.orgnih.gov The Pfitzinger reaction, a variant of the Friedländer synthesis, utilizes the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group under basic conditions to yield quinoline-4-carboxylic acids. wikipedia.orgscribd.com Specifically, 1-adamantyl methyl ketone can be reacted with isatin in refluxing ethanol to produce 2-(1-adamantyl)quinoline-4-carboxylic acid. nih.gov However, the steric hindrance from the adamantyl group can reduce the reaction's efficiency. nih.gov

Thiazole (B1198619) Derivatives: The Hantzsch thiazole synthesis is a classic and effective method for creating thiazole rings. youtube.comsynarchive.comyoutube.com This reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comnih.gov For instance, 1-adamantyl bromomethyl ketone, an α-haloketone, can be reacted with thiourea (B124793) to form 4-(adamantan-1-yl)thiazol-2-amine. mdpi.com This intermediate can then be further reacted to produce a variety of substituted thiazole derivatives. mdpi.com

Other Heterocycles: Adamantyl chalcones, derived from adamantyl ketones, serve as versatile precursors for other heterocyclic systems. For example, condensation of 1-adamantyl chalcone with substituted phenylhydrazine (B124118) can yield pyrazole-based adamantyl compounds. researchgate.net

Table 3: Synthesis of Adamantane-Containing Heterocycles from Ketone Precursors

| Heterocycle | Synthetic Method | Adamantyl Precursor | Co-reactant(s) |

| Quinoline | Pfitzinger Reaction | 1-Adamantyl methyl ketone | Isatin. wikipedia.orgnih.gov |

| Thiazole | Hantzsch Synthesis | 1-Adamantyl bromomethyl ketone | Thioamide (e.g., Thiourea). synarchive.commdpi.com |

| Pyrazole (B372694) | Condensation | Adamantyl chalcone | Substituted hydrazine (B178648). researchgate.net |

Incorporation of Adamantyl Ketone Moieties into Polymeric and Supramolecular Structures

The unique structural and physical properties of the adamantyl group make it a desirable component in materials science, leading to the incorporation of adamantyl ketone moieties into both polymers and complex supramolecular assemblies.

Polymeric Structures: Adamantyl ketone monomers have been successfully polymerized to create materials with high thermal stability. For example, 1-adamantyl 4-vinylphenyl ketone can undergo living anionic polymerization to form well-defined polymers with high glass transition temperatures (Tg around 193 °C). researchgate.nettitech.ac.jp The bulky adamantyl group effectively prevents side reactions during polymerization. researchgate.net Similarly, poly(adamantyl vinyl ketone) can be synthesized and is noted to undergo photodegradation upon UV exposure. nih.gov While not a direct polymerization of a ketone, poly(aryl ether ketone)s have also been synthesized using adamantyl-containing bisphenols, highlighting the utility of the adamantane cage in creating high-performance polymers. researchgate.net

Supramolecular Structures: The adamantane cage is a classic guest moiety in host-guest chemistry, particularly with cyclodextrins. Anilines bearing a 1-adamantyl group, which are synthesized from the corresponding 1-adamantyl (nitrophenyl) ketones, form stable 1:1 inclusion complexes with β-cyclodextrin. longdom.org These complexes typically adopt a pseudorotaxane-like structure where the adamantane group is deeply embedded within the cyclodextrin (B1172386) cavity. longdom.org

Adamantyl ketone moieties have also been integrated into larger macrocyclic hosts like calixarenes. These modified calixarenes can act as receptors for specific ions. science.gov For example, a keto-adamantane-based macrocycle, formed by combining adamantane units with 1,3-dimethoxy-benzene units, has been shown to form charge-transfer co-crystals with π-acceptor guests like DDQ, exhibiting selective vapochromism towards tetrahydrofuran. nih.govresearchgate.net

Table 4: Examples of Adamantyl Ketones in Macromolecular Structures

| Structure Type | Specific System | Adamantyl Ketone Moiety | Key Finding |

| Polymer | Poly(1-adamantyl 4-vinylphenyl ketone) | 1-Adamantyl 4-vinylphenyl ketone | Forms polymers with high glass transition temperatures via anionic polymerization. researchgate.net |

| Supramolecular Complex | Adamantyl aniline (B41778) with β-cyclodextrin | Precursor: 1-Adamantyl (nitrophenyl) ketone | Forms stable 1:1 host-guest complexes. longdom.org |

| Supramolecular Macrocycle | Keto-adamantane-based macrocycle | Formed via oxidation of an adamantane-dimethoxybenzene macrocycle | Shows selective vapochromism and forms charge-transfer co-crystals. nih.govresearchgate.net |

Advanced Methodological Applications of 2 1 Adamantyl 1 Phenylethanone Chemistry in Organic Synthesis

Role of Adamantyl Ketones in Catalytic Transformations

The adamantyl moiety is a cornerstone in the design of highly effective ligands and catalysts. Its significant steric hindrance and electron-donating nature are instrumental in stabilizing metal centers and promoting efficient catalytic cycles. Adamantyl ketones, as a class of molecules, are relevant both as substrates and as products in key catalytic reactions, particularly those involving N-Heterocyclic Carbenes (NHCs) and palladium complexes.

Ni/NHC Catalysis: N-Heterocyclic carbenes are powerful organocatalysts known for their ability to induce "umpolung" or polarity reversal in functional groups, most notably aldehydes and ketones. researchgate.net In the context of adamantyl ketones, NHC catalysis can generate acyl anion equivalents from otherwise inert carbonyl compounds. researchgate.netnih.gov This transformation is initiated by the nucleophilic attack of the NHC on the ketone's carbonyl carbon, forming a Breslow-type intermediate. This reactive species can then participate in a variety of subsequent reactions. The steric bulk of the adamantyl group can influence the stability and reactivity of these intermediates. While nickel catalysis often involves cross-coupling, the synergy with NHCs can facilitate unique transformations of challenging substrates like sterically hindered ketones. mdpi.com For instance, NHC-Cu(I) complexes have demonstrated high efficiency in the hydrosilylation of various aryl, alkyl, and cyclic ketones. beilstein-journals.org

Palladium-Catalyzed Reactions: The adamantyl group is frequently incorporated into ligands for palladium-catalyzed cross-coupling reactions to enhance catalyst stability and activity. researchgate.net The bulk of the adamantyl substituent on phosphine (B1218219) or NHC ligands creates a sterically demanding environment around the palladium center, which can facilitate crucial steps like reductive elimination and prevent catalyst deactivation.

Furthermore, palladium-catalyzed methods are themselves a primary route for the synthesis of ketones. nih.gov Enolizable ketones can also act as activators for palladium(II) precatalysts in cross-coupling reactions, such as the Buchwald-Hartwig amination. Studies have shown that the addition of simple ketones like 3-pentanone (B124093) can significantly improve reaction yields by facilitating the reduction of Pd(II) to the active Pd(0) species. ua.edunsf.gov This principle is applicable to systems requiring the formation of C-C or C-heteroatom bonds to produce complex molecules, including those containing adamantyl ketone structures.

Table 1: Applications of Adamantyl Groups and Ketones in Catalytic Systems

Catalytic System Role of Adamantyl Group / Ketone Application Reference NHC Organocatalysis Adamantyl group provides steric bulk on NHC ligand; Ketone is the substrate. Generation of acyl anion equivalents for umpolung reactivity. [15, 20] Palladium / Adamantyl-Imine Ligands Adamantyl moiety provides steric bulk and electron density to stabilize the Pd center. Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. nsf.gov Palladium / Phosphine Ligands Ketones act as activators for Pd(II) precatalysts. Buchwald-Hartwig amination. [5, 6] Palladium Catalysis Ketones are the target product. Synthesis of ketones via Hiyama cross-coupling of N-acylglutarimides and arylsiloxanes. rsc.org

Directing Group Applications in Site-Selective Functionalization

The direct functionalization of unactivated C(sp³)–H bonds is a significant challenge in organic synthesis due to their inherent inertness. chemrxiv.org A powerful strategy to overcome this is the use of directing groups, which position a metal catalyst in close proximity to a specific C–H bond, enabling site-selective activation. uni-giessen.de

The rigid adamantane (B196018) framework, with its multiple secondary and tertiary C–H bonds, is an excellent platform for demonstrating the efficacy of directing group strategies. researchgate.netrsc.org While the ketone oxygen in a molecule like 2-(1-adamantyl)-1-phenylethanone has the potential for weak coordination, more robust directing groups are typically installed on the adamantyl scaffold to achieve high selectivity.

For example, research has shown that a picolinamide (B142947) moiety, serving as a bidentate directing group, can guide a palladium catalyst to achieve highly regio- and diastereoselective C(sp³)–H arylation of the adamantyl core in rimantadine (B1662185) derivatives. acs.org This approach allows for the precise modification of the adamantane cage, a feat that is difficult to accomplish using traditional synthetic methods. The directing group forms a stable cyclometalated intermediate with the palladium catalyst, which then facilitates the cleavage of a specific C–H bond, leading to functionalization at a predictable site. researchgate.net

Table 2: Examples of Directing Groups for Adamantane C–H Functionalization

Directing Group Catalyst Transformation Selectivity Reference Picolinamide Palladium(II) C(sp³)–H Arylation High regio- and diastereoselectivity on the adamantyl bridge. mdpi.com Adamantanecarboxamide Palladium C–H Arylation Forms a five-membered palladium-containing intermediate for selective functionalization. nih.gov 2-(pyridine-2-yl)isopropyl (PIP) Palladium C–H Activation General directing group for C(sp³)–H functionalization. uni-giessen.de

Development of Stereoselective Synthetic Methods

The steric demand and rigid conformation of the adamantyl group can be leveraged to control the stereochemical outcome of a reaction. When incorporated into a molecule near a reactive center, the adamantyl moiety can effectively shield one face of the molecule, forcing an incoming reagent to approach from the less hindered side, thereby leading to a stereoselective transformation.

Adamantyl ketones and their derivatives are key substrates in the development of such methods. For instance, the diastereoselective reduction of a 4-keto group in an adamantane-substituted piperidine-2,4-dione has been reported. rsc.org The presence of the bulky adamantyl substituent directs the hydride reagent (NaBH₄) to attack the carbonyl from the opposite face, resulting in excellent cis/trans selectivity.

Furthermore, adamantyl ketones serve as crucial starting materials for constructing complex, enantiomerically pure molecules. The synthesis of novel adamantane-substituted heterocycles with potent biological activity has been achieved through transformations starting from adamantyl-containing ketones. rsc.org These synthetic routes often involve stereoselective steps where the adamantyl group plays a critical role in establishing the desired stereochemistry of the final product.

Table 3: Examples of Stereoselective Methods Involving Adamantyl Ketone Derivatives

Substrate Reagent/Method Transformation Stereochemical Outcome Reference Adamantane-substituted piperidine-2,4-dione NaBH₄ Diastereoselective reduction of a keto group. Excellent cis/trans selectivity (dr = 32:1). ua.edu Adamantyl-substituted N-Boc-homoallylamines Anionic enolate-type rearrangement Synthesis of piperidin-2,4-diones. Efficient stereoselective synthesis of key intermediates. ua.edu Ketone reduction during chemical synthesis Not specified Final step in synthesizing a hydroxylated adamantyl metabolite. Generated two distinct stereoisomers, allowing for structural confirmation of the natural metabolite.

Contemporary Research Directions and Future Perspectives in Adamantyl Ketone Chemistry

Emerging Trends in Adamantyl Ketone Synthesis and Reactivity

Recent advancements in the synthesis of adamantyl ketones have focused on improving efficiency, selectivity, and functional group tolerance. While established methods like Friedel-Crafts acylation remain relevant, novel strategies are continuously being developed.

One notable trend is the exploration of more sustainable and atom-economical synthetic routes. This includes the use of catalysis to activate C-H bonds, offering a more direct approach to functionalizing the adamantane (B196018) core. researchgate.net For instance, biocatalytic oxidation using enzymes like cytochrome P450 has shown promise in the selective hydroxylation of adamantane derivatives. researchgate.net While not yet specifically applied to 2-(1-Adamantyl)-1-phenylethanone, this approach could pave the way for the synthesis of novel, functionalized analogues.

The reactivity of the ketone moiety in adamantyl ketones is also a subject of ongoing investigation. Studies on the nitration of 1-adamantyl bearing aromatic ketones, including this compound, have revealed interesting regioselectivity. semanticscholar.org The use of different nitrating agents and reaction conditions can lead to varying proportions of ortho, meta, and para isomers, with a notable observation of a high amount of the ortho isomer in many cases. semanticscholar.org This suggests a complex interplay of steric and electronic effects that can be exploited for targeted synthesis.

Furthermore, the development of novel reagents and reaction conditions continues to expand the synthetic utility of adamantyl ketones. For example, the use of acetyl nitrate (B79036) in acetic anhydride (B1165640) has been shown to be a highly effective method for the nitration of various 1-adamantyl ketones, often providing excellent yields. semanticscholar.org

Table 1: Nitration of this compound and Related Ketones

| Ketone | Nitrating Agent | Solvent | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |

| 1-Adamantyl(phenyl)methanone | Mixed Acid (-15 °C) | - | 30 | 8 | 62 | semanticscholar.org |

| 1-Adamantyl(phenyl)methanone | Acetyl Nitrate | Acetic Anhydride | 68 | 18 | 14 | semanticscholar.org |

| This compound | Acetyl Nitrate | Acetic Anhydride | 78 | 6 | 16 | semanticscholar.org |

This table is interactive and allows for sorting and filtering of the data.

Interdisciplinary Approaches in Adamantane-Based Organic Chemistry

The unique properties of the adamantane cage, such as its high lipophilicity, rigidity, and biocompatibility, have spurred interdisciplinary research, connecting organic chemistry with medicinal chemistry, materials science, and supramolecular chemistry. nih.govrsc.orgescholarship.org Adamantane derivatives, including ketones, are being explored for a wide range of applications.

In medicinal chemistry , the adamantane moiety is often incorporated into drug candidates to enhance their pharmacological properties. nih.govrsc.org Its lipophilicity can improve membrane permeability and bioavailability. rsc.org Adamantyl ketones have served as scaffolds for the development of potent enzyme inhibitors. For example, adamantyl ethanone (B97240) derivatives have shown significant inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nih.gov

Materials science is another area where adamantane's rigid structure is advantageous. The incorporation of adamantane units into polymers can enhance their thermal stability and mechanical properties. researchgate.net While research on polymers derived specifically from this compound is limited, the anionic polymerization of related adamantyl-containing vinyl ketones has been successfully demonstrated, producing polymers with high glass transition temperatures. researchgate.net Furthermore, the unique symmetry of adamantane makes it an interesting building block for creating novel ferroelectric materials. rsc.org

Supramolecular chemistry leverages the ability of the adamantane cage to form stable host-guest complexes with cyclodextrins and other macrocycles. nih.govrsc.org This property is being exploited for applications in drug delivery, sensing, and the construction of self-assembling systems. nih.gov The phenyl group in this compound could further influence these interactions, opening up possibilities for more complex supramolecular architectures.

Unexplored Reactivity Patterns and Potential Applications as Synthetic Building Blocks

Despite the progress made, there are still unexplored avenues in the reactivity of this compound and its potential as a versatile synthetic building block. enamine.net

The methylene (B1212753) bridge between the adamantyl and carbonyl groups offers a site for functionalization that has not been extensively studied. Reactions that selectively target this position could lead to a new class of adamantane derivatives with unique properties. For example, α-halogenation followed by nucleophilic substitution could introduce a variety of functional groups.

Furthermore, the ketone functionality itself can be transformed into a wide array of other groups. Reduction to the corresponding alcohol, followed by dehydration, could provide access to vinyl adamantane derivatives, which are valuable monomers for polymerization. researchgate.net The ketone can also be a precursor for the synthesis of heterocyclic compounds through reactions with binucleophiles. For instance, reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyrazole (B372694) or pyridazinone rings fused to or substituted with the adamantylphenyl ethyl moiety.

The combination of the bulky, lipophilic adamantyl group and the reactive phenylethanone core makes this compound a promising starting material for the synthesis of complex molecules with potential applications in various fields. Its use as a building block in the synthesis of larger, more intricate structures, such as those found in natural products or advanced materials, remains a largely untapped area of research.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Potential Product Class | Potential Applications |

| α-Halogenation | NBS, Br₂ | α-Halo-adamantyl ketones | Intermediates for further functionalization |

| Reduction | NaBH₄, LiAlH₄ | Adamantyl-phenylethanols | Chiral auxiliaries, precursors to alkenes |

| Wittig Reaction | Ylides | Adamantyl-substituted alkenes | Monomers for polymerization, fine chemicals |

| Condensation | Hydrazines, hydroxylamine (B1172632) | Adamantyl-substituted heterocycles | Pharmaceuticals, agrochemicals |

| Baeyer-Villiger Oxidation | Peroxy acids | Adamantyl-phenyl esters | Fragrances, polymer additives |

This table is interactive and allows for sorting and filtering of the data.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.